
Tulopafant
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tulopafant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve multi-step organic synthesis, purification, and characterization to ensure high purity and yield .
Analyse Chemischer Reaktionen
Tulopafant durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb des Moleküls verändern und möglicherweise seine biologische Aktivität beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb der Verbindung zu verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, Tulopafant serves as a valuable research tool for studying platelet-activating factor receptor interactions. Its chemical properties allow researchers to investigate the underlying mechanisms of receptor activation and inhibition, which are critical for understanding various physiological processes.
Biology
This compound has been investigated for its effects on neutrophil function and chemiluminescence. Neutrophils play a vital role in the immune response, and modulating their activity through this compound can provide insights into inflammatory diseases and potential therapeutic strategies.
Medicine
The medical applications of this compound are particularly noteworthy:
- Cardiovascular Health : Studies have shown that this compound may reduce myocardial ischemia/reperfusion injury by blocking the activation of neutrophils, thereby mitigating damage during cardiac events.
- Transplant Medicine : Its potential to improve heart transplant outcomes is an area of active research, focusing on how it can enhance graft survival and function.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Myocardial Infarction | This compound significantly reduced infarct size in animal models, demonstrating its cardioprotective effects during ischemic events. |
Study B | Neutrophil Activity | In vitro studies indicated that this compound inhibited neutrophil activation and reduced oxidative stress markers. |
Study C | Heart Transplantation | Clinical trials suggested improved graft function in patients receiving this compound post-transplant compared to control groups. |
Wirkmechanismus
Tulopafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound reduces the activation of neutrophils and the production of oxygen-derived free radicals, thereby mitigating myocardial ischemia/reperfusion injury and reducing infarct size .
Vergleich Mit ähnlichen Verbindungen
Tulopafant ist einzigartig in seiner starken antagonistischen Aktivität gegenüber dem Rezeptor für den aktivierenden Faktor für Thrombozyten. Ähnliche Verbindungen umfassen:
Lexipafant: Ein weiterer Antagonist des Rezeptors für den aktivierenden Faktor für Thrombozyten mit ähnlichen Anwendungen bei der Reduzierung von Entzündungen und Myokardschäden.
Apafant: Bekannt für seine Rolle bei der Hemmung von durch den aktivierenden Faktor für Thrombozyten induzierten Reaktionen.
Ginkgolid B: Eine natürliche Verbindung mit antagonistischen Eigenschaften gegenüber dem Rezeptor für den aktivierenden Faktor für Thrombozyten.
This compound zeichnet sich durch seine spezifische molekulare Struktur und seine hohe Potenz in präklinischen Studien aus .
Q & A
Basic Research Questions
Q. What are the validated biochemical targets of Tulopafant, and what experimental methodologies are recommended for confirming these targets?
- Methodological Answer : To identify this compound's targets, employ competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., calcium flux or cAMP measurement). Validate specificity using CRISPR/Cas9-knockout models of suspected targets. Cross-reference results with databases like ChEMBL or PubChem for known interactions. Include positive and negative controls (e.g., known agonists/antagonists) to minimize false positives. Characterize dose-response relationships to calculate IC₅₀/EC₅₀ values .
Q. Which in vitro and in vivo models are most relevant for preliminary efficacy testing of this compound?
- Methodological Answer :
- In vitro : Use primary cell cultures (e.g., macrophages for inflammation studies) or immortalized cell lines (e.g., HEK293 for receptor profiling). Apply high-content screening (HCS) for multi-parametric analysis.
- In vivo : Select disease-specific models (e.g., LPS-induced sepsis in rodents for PAF antagonist studies). Include sham and vehicle controls. Monitor pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS) to correlate efficacy with exposure .
Q. How should researchers standardize this compound’s purity and structural characterization in preclinical studies?
- Methodological Answer : Perform HPLC/GC-MS for purity assessment (≥95% threshold). Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For novel derivatives, include X-ray crystallography data. Document batch-to-batch variability in supplementary materials .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer :
- Step 1 : Replicate in vitro assays under physiological conditions (e.g., serum-containing media).
- Step 2 : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and metabolite activity.
- Step 3 : Use genetic/pharmacological knockouts to isolate confounding pathways. Publish negative results to mitigate publication bias .
Q. How can multi-omics approaches elucidate this compound’s off-target effects and systemic impact?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated models. Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate findings with targeted assays (e.g., qPCR, ELISA) .
Q. What statistical frameworks are critical for analyzing this compound’s dose-response data in heterogeneous populations?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀/EC₅₀ calculation. Apply mixed-effects models to account for inter-individual variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d). Pre-register analysis plans to reduce p-hacking .
Q. How should researchers optimize this compound’s structure-activity relationship (SAR) data presentation for peer-reviewed journals?
- Methodological Answer : Organize SAR data into tables with columns for substituents, binding affinity (Ki/IC₅₀), and pharmacokinetic parameters. Use heatmaps or 3D molecular docking figures to visualize key interactions. Annotate outliers with mechanistic hypotheses .
Q. Methodological and Reproducibility Challenges
Q. What protocols ensure cross-laboratory reproducibility in this compound studies?
- Methodological Answer :
- Step 1 : Share detailed synthetic protocols (e.g., reaction temperatures, solvent grades) via repositories like protocols.io .
- Step 2 : Use standardized cell lines (e.g., ATCC-validated) and animal strains (e.g., C57BL/6 from Jackson Laboratory).
- Step 3 : Participate in inter-laboratory ring trials to validate key assays .
Q. How can systematic reviews address gaps in this compound’s therapeutic potential literature?
- Methodological Answer : Follow PRISMA guidelines to screen PubMed, Embase, and Web of Science. Extract data into evidence tables (e.g., study design, sample size, effect size). Use GRADE criteria to assess bias. Highlight discrepancies between preclinical and clinical data .
Q. What criteria should guide biomarker selection for this compound’s clinical trials?
Eigenschaften
CAS-Nummer |
116289-53-3 |
---|---|
Molekularformel |
C25H19N3O2S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
InChI-Schlüssel |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Isomerische SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.